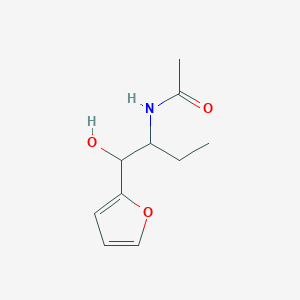

N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide

Description

Properties

CAS No. |

63913-21-3 |

|---|---|

Molecular Formula |

C10H15NO3 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

N-[1-(furan-2-yl)-1-hydroxybutan-2-yl]acetamide |

InChI |

InChI=1S/C10H15NO3/c1-3-8(11-7(2)12)10(13)9-5-4-6-14-9/h4-6,8,10,13H,3H2,1-2H3,(H,11,12) |

InChI Key |

DRUINLNICRJJSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C1=CC=CO1)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide typically involves the reaction of furan derivatives with appropriate acetamide precursors. One common method involves the condensation of furan-2-carbaldehyde with 2-amino-1-butanol, followed by acetylation to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of N-(1-(Furan-2-yl)-1-oxobutan-2-yl)acetamide.

Reduction: Formation of N-(1-(Tetrahydrofuran-2-yl)-1-hydroxybutan-2-yl)acetamide.

Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as a drug candidate due to its pharmacological activities.

Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The hydroxyl and acetamide groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

The following analysis compares N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide with structurally or functionally related acetamide derivatives, focusing on synthesis, physical properties, and spectroscopic characteristics.

Key Observations :

- Synthesis Efficiency : N-Benzyl-N-(furan-2-ylmethyl)acetamide exhibits superior synthetic efficiency (>90% yield under mild conditions) compared to multi-step naphthofuran derivatives .

- Structural Complexity : The Pd-catalyzed route for (R)-N-(1-(furan-2-yl)-3-oxo-4-phenylbutyl)acetamide introduces stereochemical complexity, which may enhance pharmacological specificity .

Physical and Spectroscopic Properties

Key Observations :

- Melting Points : The benzyl-substituted derivative (84–85°C) has a lower melting point than the (R)-configured compound (125–127°C), likely due to reduced crystallinity from steric hindrance .

- Spectroscopic Trends : The C=O stretch in acetamide derivatives consistently appears near 1670–1715 cm⁻¹, confirming the amide linkage .

Functional and Application-Based Comparison

- Stereochemical Influence : The (R)-configured compound in highlights the role of stereochemistry in modulating reactivity and biological activity, a critical consideration for the hydroxybutan-2-yl moiety in the target molecule .

- Pharmaceutical Relevance: N-Acetyl Norfentanyl, though structurally distinct, underscores the importance of acetamide groups in drug development, particularly in opioid analogs .

Biological Activity

N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

1. Antidiabetic Activity

Research has demonstrated that this compound exhibits significant antidiabetic properties. It has been tested using the α-amylase inhibition method, which is a common assay for evaluating the potential of compounds to lower blood glucose levels by inhibiting carbohydrate digestion. The results indicated that the compound effectively reduces the activity of α-amylase, thereby contributing to lower postprandial blood glucose levels .

2. Anti-inflammatory Effects

The anti-inflammatory activity of this compound was assessed through the Bovine Serum Albumin (BSA) denaturation method. This test measures the ability of a substance to prevent protein denaturation, which is a key factor in inflammatory responses. The results showed that this compound significantly inhibited BSA denaturation, suggesting its potential use in treating inflammatory conditions .

The biological activities of this compound can be attributed to its interactions at the molecular level:

- Enzyme Inhibition : The compound's structure allows it to bind effectively to enzymes such as α-amylase, inhibiting their activity and thus impacting glucose metabolism.

- Protein Stabilization : By preventing protein denaturation, it stabilizes cellular structures during inflammatory responses, potentially reducing tissue damage.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Methodology | Key Findings |

|---|---|---|

| Study 1 | In vitro α-amylase inhibition | Significant reduction in enzyme activity, indicating antidiabetic potential. |

| Study 2 | BSA denaturation assay | Effective in preventing protein denaturation, suggesting anti-inflammatory properties. |

| Study 3 | Molecular docking studies | Predicted binding affinity with target enzymes supports experimental findings on enzyme inhibition. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.